1-Nitro-3-nitrosobenzene

Description

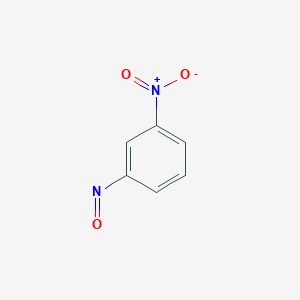

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-nitro-3-nitrosobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O3/c9-7-5-2-1-3-6(4-5)8(10)11/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEQKNNCVTAXLKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90169034 | |

| Record name | 1-Nitro-3-nitrosobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17122-21-3 | |

| Record name | 1-Nitro-3-nitrosobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17122-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nitro-3-nitrosobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017122213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nitro-3-nitrosobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Reactivity of 1 Nitro 3 Nitrosobenzene Derivatives

Reduction Processes and Intermediate Chemistry

Formation and Reactivity of Phenylhydroxylamine Intermediates

The reduction of nitroaromatic compounds can proceed through various intermediates, with phenylhydroxylamines being key species in several reaction pathways. The formation of phenylhydroxylamine intermediates from 1-nitro-3-nitrosobenzene is a critical step in its reduction. For instance, the reduction of nitrobenzene (B124822) using zinc dust in an aqueous medium is a known method for preparing phenylhydroxylamine. google.com This intermediate is often not isolated due to its instability and is typically used promptly in subsequent reaction steps. google.com

Mechanistic studies on the reduction of nitro compounds have highlighted the role of nitrosoarenes as precursors to phenylhydroxylamines. In some catalytic systems, nitrosobenzene (B162901) has been identified as a short-lived intermediate that can be further reduced. nih.govacs.orgacs.org The reaction profiles indicate that the conversion of a nitroso compound can lead to the formation of other intermediates, such as azoxybenzene (B3421426), before the final amine product is formed. nih.govacs.orgacs.org The presence and reactivity of these intermediates are highly dependent on the specific reaction conditions, including the reducing agent and catalyst used. nih.govacs.orgacs.org

Condensation Reactions Leading to Azoxy, Azo, and Hydrazobenzene Derivatives

During the reduction of nitroarenes, the formation of azoxybenzene has been observed as a significant intermediate. nih.govacs.orgacs.org For example, when nitrosobenzene is used as a starting material in certain catalytic reductions, it can rapidly form azoxybenzene, which then depletes as the reaction proceeds to the final aniline (B41778) product. nih.govacs.orgacs.org This suggests a condensation reaction between the nitroso intermediate and a hydroxylamine (B1172632) intermediate.

The general sequence of these condensation and reduction steps can be summarized as follows:

Nitrosoarene + Phenylhydroxylamine → Azoxybenzene

Azoxybenzene → Azobenzene (further reduction)

Azobenzene → Hydrazobenzene (further reduction)

The specific products and their relative yields are influenced by the reaction conditions.

Oxidation Transformations

Selective Oxidation to Nitrobenzene Derivatives

While the focus is often on the reduction of nitroso compounds, the selective oxidation of the nitroso group in this compound to a second nitro group would yield 1,3-dinitrobenzene (B52904). The synthesis of 1,3-dinitrobenzene is typically achieved through the nitration of nitrobenzene using a mixture of concentrated nitric acid and sulfuric acid. wikipedia.orgyoutube.comyoutube.com This reaction demonstrates the stability of the dinitro functionalization on the benzene (B151609) ring under strong oxidizing conditions.

The oxidation of nitrobenzene itself can lead to the formation of byproducts like 1,3-dinitrobenzene in certain processes, such as the Fenton oxidation. researchgate.net This highlights the possibility of oxidizing substituted nitrobenzenes to introduce additional nitro groups. However, achieving selective oxidation of a nitroso group in the presence of a nitro group requires carefully controlled reaction conditions to avoid unwanted side reactions.

Mechanistic Studies of Oxidative Conversion

Mechanistic studies of related oxidative processes provide insights into the potential pathways for the conversion of this compound. Photoexcited nitroarenes, for instance, can act as versatile anaerobic oxidants. nih.govchemrxiv.org These reactions are proposed to proceed through a triplet diradical intermediate that can engage in hydrogen atom transfer (HAT) from a substrate. nih.gov While this mechanism describes the oxidation of other functional groups by a nitroarene, it underscores the oxidative potential of the nitro functionality under specific conditions.

The conversion of a nitroso group to a nitro group involves the addition of an oxygen atom. The specific reagents and mechanisms for such a transformation on an aromatic ring already containing a nitro group would need to be carefully considered to ensure selectivity.

Cycloaddition Reactions

Diels-Alder Reactions with Dienes

Nitroso compounds are known to act as dienophiles in Diels-Alder reactions, a type of [4+2] cycloaddition. wikipedia.org This reactivity allows for the formation of six-membered heterocyclic rings. This compound, containing a nitroso group, can participate in such reactions with conjugated dienes. The nitroso group serves as the dienophile, reacting with the diene to form a 3,6-dihydro-1,2-oxazine ring system.

Research has shown that aromatic nitroso compounds, including those with other substituents like a nitro group, can react with dienes such as 1,3-butadiene and 2,3-dimethyl-1,3-butadiene to produce the corresponding dihydro-1,2-oxazine adducts in high yields. researchgate.net The electronic nature of the substituents on the aromatic ring of the nitroso compound can influence the rate of the Diels-Alder reaction. nih.gov Electron-withdrawing groups on the dienophile generally accelerate the reaction in a normal-demand Diels-Alder cycloaddition. nih.gov

The regioselectivity and stereoselectivity of these reactions are also important aspects. For instance, the reaction of nitrosobenzene with certain steroidal dienes has been shown to yield cycloadducts as single isomers, with the regioselectivity being influenced by the electronic effects of substituents on the diene. nih.gov The Diels-Alder reaction of nitrosoarenes provides a powerful method for the synthesis of complex nitrogen- and oxygen-containing heterocyclic compounds. nih.govnih.gov

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 1-Nitro-3-nitrosophenylhydroxylamine | 1-Nitro-3-aminobenzene | Reduction | |

| This compound | Phenylhydroxylamine derivative | Azoxybenzene derivative | Condensation |

| Azoxybenzene derivative | Azobenzene derivative | Reduction | |

| Azobenzene derivative | Hydrazobenzene derivative | Reduction | |

| This compound | Oxidizing Agent | 1,3-Dinitrobenzene | Oxidation |

| This compound | 1,3-Butadiene | Dihydro-1,2-oxazine derivative | Diels-Alder Cycloaddition |

Elucidation of Stepwise Diradical Mechanisms in Cycloadditions

Experimental and computational studies have been employed to elucidate the mechanism of the cycloaddition between nitrosoarenes and alkynes. nih.govnih.govresearchgate.net The evidence strongly points towards a stepwise diradical mechanism rather than a concerted process. nih.govresearchgate.net Computational studies using density functional theory (DFT) have identified that the lowest energy pathway for the reaction involves a stepwise formation of the new bonds. nih.govresearchgate.net

The proposed mechanism proceeds as follows:

The first and rate-limiting step is the formation of a nitrogen-carbon (N-C) bond between the nitrosoarene and one of the alkyne carbons. nih.govresearchgate.net

This initial bond formation results in a vinyl diradical intermediate. nih.govresearchgate.net

The vinyl diradical can then undergo cis-trans isomerization. nih.govresearchgate.net

Following this, a rapid carbon-carbon (C-C) bond formation occurs, leading to a bicyclic cyclohexadienyl-N-oxyl diradical. nih.govresearchgate.net

The final step is a fast tautomerization of this intermediate to yield the stable N-hydroxyindole product. nih.govresearchgate.net

This stepwise mechanism is distinct from the concerted mechanism often seen in other 1,3-dipolar cycloadditions. nih.govresearchgate.net The diradical nature of the intermediates is a key feature of this reaction pathway. nih.govresearchgate.net

Kinetic Isotope Effects in Cycloaddition Pathways

Kinetic isotope effect (KIE) studies provide further insight into the transition state and rate-limiting step of the cycloaddition reaction. nih.gov For the reaction between nitrosobenzene (C₆H₅NO) and phenylacetylene (PhC≡CH), the KIE was measured by isotopic labeling of both reactants. nih.govnih.govresearchgate.net

The experimental results showed a negligible primary kinetic isotope effect, with the values being close to unity. nih.govnih.govresearchgate.net This lack of a significant isotope effect indicates that the bonds being isotopically substituted (C-H bonds on the aromatic rings and the acetylenic C-H bond) are not substantially broken or formed in the rate-determining transition state. nih.gov These findings are consistent with the stepwise diradical mechanism, where the initial N-C bond formation is the rate-limiting step, a process that does not directly involve the cleavage of these C-H bonds. nih.govresearchgate.net

| Reactants | Kinetic Isotope Effect (kH/kD) |

|---|---|

| C₆H₅NO/C₆D₅NO with PhC≡CH | 1.1 (± 0.1) |

| PhC≡CH/PhC≡CD with C₆H₅NO | 1.1 (± 0.1) |

Condensation Reactions with Active Methylene (B1212753) Compounds

Nitrosoarenes like this compound characteristically undergo condensation reactions with compounds containing an active methylene group. wikipedia.org These reactions provide pathways to form new carbon-nitrogen double bonds or carbon-oxygen bonds.

One of the prominent condensation reactions involves an active methylene compound such as phenylacetonitrile. wikipedia.org This specific reaction is known as the Ehrlich-Sachs reaction. wikipedia.org In this process, the nitroso group of the nitrosoarene condenses with the active methylene group of phenylacetonitrile (PhCH₂CN). The outcome of this reaction is the formation of an imine, specifically PhC(CN)=N-Ar, where Ar is the substituted aryl group from the nitrosoarene. wikipedia.org

Alternatively, the condensation of nitrosoarenes with active methylene compounds, particularly enolizable carbonyls, can proceed through an O-nitroso-aldol pathway. wikipedia.orgcsic.es This reaction leads to the formation of α-aminoxy carbonyl compounds. csic.esnih.gov Instead of forming a C=N bond, the enolate of the active methylene compound attacks the nitrogen atom of the nitroso group, and the oxygen atom of the nitroso group attaches to the carbon of the methylene group. wikipedia.org The general transformation can be represented as: R-CH₂-CHO + Ar-NO → R-CH(CHO)-O-NH-Ar. wikipedia.org This pathway represents an aminoxylation reaction and offers a different synthetic outcome compared to the Ehrlich-Sachs reaction. wikipedia.org

Reactivity with Nitroxyl (HNO) Species

Nitroxyl (HNO), also known by its IUPAC name azanone, is a reactive nitrogen species that can be formed as a short-lived intermediate in solution. frontiersin.orgwikipedia.org It is the protonated form of the one-electron reduction product of nitric oxide. frontiersin.orgnih.gov HNO is a weak acid with a pKa of approximately 11. wikipedia.org

A primary reaction pathway for HNO is rapid bimolecular decomposition, which proceeds through dimerization to hyponitrous acid (H₂N₂O₂), followed by dehydration to produce nitrous oxide (N₂O). wikipedia.org The rate constant for this dimerization is high, at 8 × 10⁶ M⁻¹s⁻¹. wikipedia.org

Formation of C-Diazeniumdiolate Products

The reaction of nitrosobenzene and its derivatives with nitroxyl (HNO) serves as a characteristic method for the formation of C-diazeniumdiolates, also known as cupferrons. This reaction is a cornerstone in understanding the chemical trapping of the transient nitroxyl species.

Reaction with Nitroxyl (HNO):

Research has established that nitrosobenzene reacts with nitroxyl to yield cupferron (N-nitroso-N-phenylhydroxylamine), a stable C-diazeniumdiolate. This transformation provides a foundational model for the reactivity of substituted nitrosobenzenes. In the case of this compound, the presence of the electron-withdrawing nitro group is anticipated to influence the electrophilicity of the nitroso group, thereby affecting the reaction kinetics but not the fundamental course of the reaction.

The general reaction can be depicted as follows:

-+This reaction pathway is significant as it represents a method for the detoxification of or trapping of nitroxyl, a species with complex biological activities. The formation of a stable C-diazeniumdiolate adduct allows for the indirect detection and quantification of HNO.

Synthesis of Substituted Cupferrons:

The synthesis of a variety of cupferron derivatives has been achieved through this reaction, employing variously substituted nitrosobenzenes. While specific studies focusing exclusively on this compound are not extensively detailed in readily available literature, the established reactivity of other nitrosoarenes provides a strong predictive framework. For instance, the synthesis of cupferron and its derivatives has been reported through the reaction of the corresponding nitroso compounds with sources of nitroxyl, such as Angeli's salt. nih.gov

The resulting N-(3-nitrophenyl)-N-nitrosohydroxylamine, the C-diazeniumdiolate of this compound, is expected to be a stable compound, analogous to other synthesized cupferron derivatives.

| Reactant | Product | Reaction Type |

| This compound | N-(3-nitrophenyl)-N-nitrosohydroxylamine | Addition of HNO |

| Nitrosobenzene | Cupferron (N-nitroso-N-phenylhydroxylamine) | Addition of HNO |

Kinetic Analyses of Nitroxyl Reactivity

The kinetic analysis of the reaction between nitroso compounds and nitroxyl is crucial for understanding the efficiency of these molecules as nitroxyl traps. The rate of this reaction is a key parameter in assessing their potential for in vitro and in vivo applications.

Second-Order Rate Constants:

The reaction of nitroxyl with nitrosobenzene is characterized by a rapid, second-order rate constant. A kinetic study has estimated the second-order rate constant for the reaction of nitrosobenzene with HNO to be greater than 1.1 x 105 M-1s-1. researchgate.net This high rate constant underscores the efficiency of nitrosobenzene as a nitroxyl scavenger.

For this compound, the presence of the electron-withdrawing nitro group at the meta position is expected to enhance the electrophilic character of the nitroso group. This electronic effect would likely lead to an even faster reaction with the nucleophilic nitroxyl. Therefore, the rate constant for the reaction of this compound with HNO is predicted to be at least of a similar magnitude, if not greater, than that of unsubstituted nitrosobenzene.

Comparative Reactivity:

Kinetic studies on the reactivity of nitroxyl with various scavengers provide a context for the reactivity of nitroso compounds. For example, the reaction of HNO with thiols, another important class of biological nucleophiles, proceeds with rate constants in the range of 106 M-1s-1. frontiersin.org The comparable, high reactivity of nitrosobenzene suggests that it can effectively compete for nitroxyl in a complex chemical environment.

The following table summarizes the known and anticipated kinetic data for the reaction of nitroxyl with nitroso compounds.

| Nitroso Compound | Second-Order Rate Constant (k, M-1s-1) | Method of Determination |

| Nitrosobenzene | > 1.1 x 105 | Competition Kinetics |

| This compound | Expected to be ≥ 1.1 x 105 | Predicted based on electronic effects |

| 2-Nitroso-1-naphthol | (9.8 ± 0.2) x 105 | Competition Kinetics |

The data for 2-nitroso-1-naphthol further supports the high reactivity of nitrosoarenes towards nitroxyl. researchgate.net The electron-rich nature of the naphthyl system, in this case, also leads to a very fast reaction.

Based on the available search results, it is not possible to generate a thorough, informative, and scientifically accurate article that focuses solely on the computational and theoretical chemistry of "this compound" according to the specified detailed outline.

The provided search results contain extensive information on related but distinct compounds, primarily nitrobenzene and nitrosobenzene, often in the context of nitrobenzene's reduction to aniline where nitrosobenzene is an intermediate. There are numerous Density Functional Theory (DFT) studies on nitrobenzene covering its electronic structure, geometry optimization, vibrational spectra, and reaction mechanisms. However, there is a lack of specific research data for the this compound molecule itself within the search results.

A scientifically accurate article requires specific computational data for this compound, such as its optimized molecular geometry (bond lengths and angles), electronic properties, transition states for its specific reactions, activation barriers, solvation effects in different environments, predicted vibrational frequencies, and Frontier Molecular Orbital energies. Extrapolating this information from data on nitrobenzene or nitrosobenzene would be speculative and would not meet the required standard of scientific accuracy.

Therefore, without specific studies on this compound, generating the requested content for each subsection of the outline is not feasible.

Computational and Theoretical Chemistry of 1 Nitro 3 Nitrosobenzene

Density Functional Theory (DFT) Investigations

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that align with classical Lewis structures of bonds, lone pairs, and core electrons. This approach provides a quantitative description of bonding interactions, electron density distribution, and intramolecular delocalization effects.

For 1-Nitro-3-nitrosobenzene, NBO analysis would elucidate the nature of the covalent bonds within the benzene (B151609) ring and the substituent groups (-NO₂ and -NO). It quantifies the hybridization of the atomic orbitals involved in forming these bonds and calculates the natural atomic charges, offering insight into the electron-donating or -withdrawing character of the substituents.

A key feature of NBO analysis is the examination of donor-acceptor interactions through second-order perturbation theory. This reveals stabilizing effects arising from the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). In this compound, significant interactions would be expected between the lone pairs of the oxygen atoms (donors) and the antibonding orbitals (acceptors) of the benzene ring and the N-O bonds. These interactions are crucial for understanding the molecule's electronic stability and reactivity.

Table 1: Illustrative Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (O) in NO₂ | π* (C-C) of Ring | High |

| LP (O) in NO | π* (C-C) of Ring | High |

| π (C-C) of Ring | π* (N-O) in NO₂ | Moderate |

| π (C-C) of Ring | π* (N-O) in NO | Moderate |

| LP (N) in NO | σ* (C-N) | Low |

Note: This table is a hypothetical representation of expected NBO analysis results for this compound, illustrating the types of interactions and their likely relative strengths. "LP" denotes a lone pair.

Molecular Electrostatic Potential (MESP) Studies

Molecular Electrostatic Potential (MESP) is a real-space scalar field that represents the net electrostatic effect of a molecule's electron and nuclear charge distribution. It is a valuable tool for predicting and understanding a molecule's reactive behavior, particularly concerning electrophilic and nucleophilic attacks, as well as non-covalent interactions. The MESP map visually identifies regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

In this compound, MESP studies would reveal regions of significant negative potential localized around the electronegative oxygen atoms of both the nitro (-NO₂) and nitroso (-NO) groups. These areas represent the most likely sites for interactions with electrophiles or hydrogen bond donors. Conversely, positive potential would be expected over the hydrogen atoms of the benzene ring and in the region of the π-system above and below the ring, influenced by the strong electron-withdrawing nature of the substituents. Analysis of the MESP topology, including the location and values of critical points (minima, maxima, and saddle points), provides a quantitative framework for characterizing the molecule's reactivity and intermolecular interaction sites.

Table 2: Hypothetical Molecular Electrostatic Potential (MESP) Minima for this compound

| Location of V_min | MESP Value (kcal/mol) | Associated Atom/Group |

| Above Oxygen 1 (NO₂) | -25.0 | Nitro Group |

| Above Oxygen 2 (NO₂) | -25.0 | Nitro Group |

| Above Oxygen (NO) | -20.5 | Nitroso Group |

| Center of π-system | +15.0 | Benzene Ring |

Note: This table presents hypothetical MESP values to illustrate the expected electron-rich (negative values) and electron-poor (positive values) regions of the molecule.

Ab Initio and Hybrid Computational Approaches

The accuracy of theoretical predictions for molecules like this compound is highly dependent on the chosen computational methodology. Ab initio methods, such as Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory, MP2), and hybrid methods, like Density Functional Theory (DFT) with various functionals (e.g., B3LYP), are commonly employed. For nitroaromatic compounds, which feature strongly correlated electronic systems, multi-configurational methods like the Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2) are often necessary to achieve high accuracy, especially for describing excited states and bond-breaking processes.

Assessing the accuracy involves benchmarking the results against experimental data or higher-level theoretical calculations. For instance, calculated properties such as geometric parameters, vibrational frequencies, and electronic excitation energies for related molecules like nitrobenzene (B124822) have been extensively compared with experimental values to validate the suitability of different computational levels of theory. Such assessments are crucial for ensuring the reliability of predictions for this compound, for which extensive experimental data may not be available.

The nitroso and nitro functional groups can participate in reactions that involve open-shell electronic structures, such as radical ions. Computational methods must be capable of accurately modeling these systems. Unrestricted DFT and ab initio methods are typically used for this purpose. For example, modeling the radical cation of nitrobenzene has been used to understand its dynamics and electronic transitions.

Furthermore, the lone pair electrons on the nitrogen and oxygen atoms of the nitroso and nitro groups enable them to act as ligands, coordinating with transition metals. Computational chemistry is a powerful tool for investigating the geometry, bonding nature, and stability of such metal complexes. These models can predict interaction energies, changes in electronic structure upon coordination, and the catalytic implications of such interactions, which is relevant in fields like materials science and catalysis.

Molecular Electron Density Theory (MEDT) Applications

Molecular Electron Density Theory (MEDT) is a contemporary reactivity theory that posits that changes in electron density, rather than molecular orbital interactions, govern the feasibility of a chemical reaction. MEDT provides a powerful framework for analyzing reaction mechanisms, including electrophilic aromatic substitution (EAS).

For this compound, both the nitro and nitroso groups are strong electron-withdrawing and deactivating groups. Consequently, they direct incoming electrophiles primarily to the meta positions (C4, C6) relative to their own positions, and to the ortho position (C2) relative to one group and para relative to the other. MEDT can be used to analyze the mechanism of an EAS reaction, such as nitration. By analyzing the topology of the Electron Localization Function (ELF) and the conceptual DFT reactivity indices (e.g., electrophilicity and nucleophilicity), MEDT can rationalize the observed regioselectivity. The theory allows for the calculation of activation energies for the attack at different ring positions, confirming that the transition states leading to meta-substitution products are typically lower in energy for deactivated rings.

Table 3: Illustrative Relative Activation Energies for Electrophilic Attack on this compound

| Position of Attack | Relative Activation Energy (ΔG‡) (kcal/mol) | Expected Product |

| C2 (ortho, para) | High | Minor |

| C4 (meta, meta) | Low | Major |

| C5 (ortho, meta) | High | Minor |

| C6 (meta, ortho) | Low | Major |

Note: This table provides a qualitative, illustrative comparison of the expected activation energies for an electrophilic attack at the different available positions on the benzene ring, based on the known directing effects of nitro and nitroso groups.

Kinetic Modeling and Thermodynamic Predictions

Computational chemistry provides powerful tools for investigating the properties of molecules like this compound, for which extensive experimental data may not be available. Through kinetic modeling and thermodynamic predictions, insights can be gained into the compound's reactivity and stability. Theoretical methods, particularly those based on Density Functional Theory (DFT), are frequently employed to calculate the electronic structure and energy of molecules. These calculations can predict the behavior of a compound in chemical reactions, including the rates at which they occur and the position of chemical equilibria. For substituted nitroaromatic compounds, computational models can elucidate the influence of functional groups on reaction mechanisms and thermodynamic stability.

The prediction of reaction rate constants through computational modeling is a cornerstone of understanding a molecule's chemical behavior. For a compound such as this compound, these predictions would be crucial for assessing its role in synthetic pathways or degradation processes. Theoretical calculations can model the potential energy surface of a reaction, identifying the transition states and intermediates involved. The energy of the transition state is then used within frameworks like Transition State Theory to calculate the activation energy and, subsequently, the reaction rate constant.

While specific kinetic studies detailing the reaction rate constants for this compound are not readily found in the surveyed literature, the methodologies for such predictions are well-established. Studies on related substituted nitroarenes demonstrate that DFT computations can be reliably used to predict the relative reaction rates of processes like nucleophilic aromatic substitution. rsc.orgrsc.org These studies show a strong correlation between computed thermodynamic parameters for reaction activation and experimentally determined reaction rates. rsc.orgrsc.org The presence of both a nitro (-NO₂) and a nitroso (-NO) group, both of which are electron-withdrawing, is expected to significantly influence the reactivity of the aromatic ring. The nitro group, in particular, is known to enhance the reactivity of nitroso compounds towards dimerization. at.ua

Computational approaches allow for the systematic evaluation of these electronic effects. For instance, a kinetic model for this compound would involve calculating the activation barriers for reactions at different sites on the molecule. The table below illustrates the type of data that would be generated from such a computational study.

| Reaction Type | Computational Method | Activation Energy (kJ/mol) | Predicted Rate Constant, k (s⁻¹) |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | DFT (e.g., B3LYP/6-31G) | Data not available in literature | Data not available in literature |

| Dimerization (via nitroso group) | DFT (e.g., B3LYP/6-31G) | Data not available in literature | Data not available in literature |

| Reduction of Nitro Group | DFT (e.g., B3LYP/6-31G) | Data not available in literature | Data not available in literature |

| Reduction of Nitroso Group | DFT (e.g., B3LYP/6-31G) | Data not available in literature | Data not available in literature |

Note: The table is illustrative of the data that would be produced from kinetic modeling. Specific values for this compound are not available in the cited sources.

Thermodynamic properties such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) are fundamental to predicting the spontaneity and equilibrium position of chemical reactions. For this compound, these values can be calculated using quantum chemical methods. These computations typically involve geometry optimization to find the lowest energy structure of the molecule, followed by frequency calculations to determine its vibrational modes. From these, thermodynamic functions can be derived.

The standard Gibbs free energy of formation (ΔGf°) is a key value that indicates the stability of a compound relative to its constituent elements in their standard states. wikipedia.org It can be calculated from the standard enthalpy of formation (ΔHf°) and the standard entropy (S°). While extensive databases of these properties exist for many common organic compounds like nitrobenzene, specific, critically evaluated data for this compound are not present in the searched literature. chemeo.comnist.govanl.govanl.gov

However, computational studies on related molecules provide a clear blueprint for how these values would be obtained. For example, DFT calculations have been used to determine the total energy, binding energy, and heat of formation for nitrobenzene. journalajopacs.comresearchgate.net Similarly, computational methods have been applied to study the Gibbs free energy profiles of reactions involving substituted nitroaromatics, such as the nitration of nitrobenzene, yielding insights into the kinetic and thermodynamic control of product formation. researchgate.netresearchgate.net These studies establish the feasibility of accurately calculating thermodynamic parameters for complex aromatic compounds.

For any given chemical equilibrium involving this compound, such as its monomer-dimer equilibrium, the change in Gibbs free energy (ΔG) determines the equilibrium constant (K) via the equation ΔG° = -RTlnK. A negative ΔG indicates a spontaneous process, favoring the products at equilibrium. The following table outlines the key thermodynamic parameters and the type of information that computational analysis would provide.

| Thermodynamic Property | Symbol | Typical Units | Calculated Value |

|---|---|---|---|

| Standard Enthalpy of Formation | ΔHf° | kJ/mol | Data not available in literature |

| Standard Molar Entropy | S° | J/(mol·K) | Data not available in literature |

| Standard Gibbs Free Energy of Formation | ΔGf° | kJ/mol | Data not available in literature |

| Gibbs Free Energy of Dimerization | ΔG°dimer | kJ/mol | Data not available in literature |

Note: The table illustrates the thermodynamic parameters that can be determined via computational chemistry. Specific values for this compound are not available in the cited sources.

Environmental and Biological Transformations: Mechanistic Perspectives

Microbial Degradation Pathways and Enzyme Systems

Bacteria, in particular, have developed sophisticated enzymatic systems to utilize nitroaromatic compounds as sources of carbon, nitrogen, and energy. nih.gov These degradation pathways can be broadly categorized as either reductive or oxidative, each involving a distinct set of enzymes and intermediate metabolites.

Under both anaerobic and aerobic conditions, a prevalent strategy for microbial degradation of nitroaromatic compounds is the reductive pathway. nih.govannualreviews.org This process involves the sequential reduction of the nitro group (-NO2) to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and sometimes further to an amino group (-NH2). nih.govresearchgate.net

In the well-studied degradation of nitrobenzene (B124822) by Pseudomonas pseudoalcaligenes JS45, the initial step is the reduction of nitrobenzene to nitrosobenzene (B162901), which is then immediately reduced to hydroxylaminobenzene. nih.govasm.org This transformation is catalyzed by an oxygen-insensitive nitroreductase. nih.govasm.org The resulting hydroxylaminobenzene is not a dead-end product but is further transformed by an enzyme-mediated rearrangement to 2-aminophenol (B121084), which can then enter a ring-cleavage pathway. nih.gov This partial reduction of the nitro group, with nitrosobenzene as a key transient intermediate, is a critical step that prepares the stable aromatic ring for subsequent fission. annualreviews.orgasm.org

In contrast to the reductive pathway, some aerobic bacteria employ an oxidative strategy to degrade nitroaromatic compounds. asm.org This approach avoids the formation of potentially mutagenic intermediates like hydroxylamines. The electron-withdrawing nature of the nitro group typically makes the aromatic ring resistant to oxidative attack, but specialized dioxygenase enzymes have evolved to overcome this challenge. asm.org

A prime example is the degradation of nitrobenzene by Comamonas sp. strain JS765. asm.orgnih.gov This bacterium utilizes a dioxygenase to attack the nitrobenzene ring, incorporating both atoms of molecular oxygen to form catechol and stoichiometrically release the nitro group as nitrite (B80452). asm.orgnih.gov The resulting catechol is a common intermediate in the degradation of many aromatic compounds and is subsequently funneled into a meta-cleavage pathway. researchgate.net The ring is cleaved by the enzyme catechol 2,3-dioxygenase, producing 2-hydroxymuconic semialdehyde, which is then further metabolized to central cellular components. asm.orgnih.gov Other oxidative strategies include monooxygenase-catalyzed reactions that can remove the nitro group from compounds like nitrophenols. nih.govannualreviews.org

The key enzymes initiating the reductive degradation of nitrobenzene have been isolated and characterized, providing insight into their mechanism. Nitroreductases are typically flavoenzymes that use NAD(P)H as a reducing agent. oup.com They are broadly classified into two types: oxygen-insensitive (Type I) and oxygen-sensitive (Type II). oup.com

Type I nitroreductases, such as the one from Pseudomonas pseudoalcaligenes JS45, are crucial for productive biodegradation pathways. asm.org These enzymes catalyze the reduction of the nitro group through a series of two-electron transfers, forming nitroso and hydroxylamino intermediates. asm.orgoup.com The nitrobenzene nitroreductase from strain JS45 has been purified and shown to be a monomeric flavoprotein. Although nitrosobenzene is a substrate for this enzyme, it is not detected as a free intermediate, suggesting it is formed and immediately reduced to hydroxylaminobenzene. nih.govasm.org The reaction mechanism is a ping-pong bi-bi type, where the enzyme's FMN cofactor is first reduced by NAD(P)H and then, in turn, reduces the nitroaromatic substrate. ebi.ac.ukackerleylab.com

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Mass | 30-33 kDa (monomer) | nih.govasm.org |

| Cofactor | Flavin mononucleotide (FMN) | nih.gov |

| Electron Donor | NADPH | nih.gov |

| Km (Nitrobenzene) | 5 µM | nih.gov |

| Reaction Catalyzed | Nitrobenzene → Nitrosobenzene → Hydroxylaminobenzene | asm.org |

| Oxygen Sensitivity | Insensitive (Type I) | asm.org |

The identification of intermediate metabolites is crucial for elucidating biodegradation pathways. Depending on whether the pathway is reductive or oxidative, a different suite of key metabolites is produced.

Metabolites of Reductive Pathways:

Nitrosobenzene : A transient intermediate formed by the two-electron reduction of nitrobenzene. It is highly reactive and typically reduced further immediately. nih.gov

Hydroxylaminobenzene : The stable product of the four-electron reduction of nitrobenzene, catalyzed by nitroreductase. nih.govcdc.gov

2-Aminophenol : Formed from the enzymatic rearrangement of hydroxylaminobenzene, this metabolite is the substrate for subsequent ring cleavage. nih.gov

2-Aminomuconic semialdehyde : The product of the meta-cleavage of the 2-aminophenol ring. nih.gov

Metabolites of Oxidative Pathways:

Catechol : The central intermediate formed by the dioxygenase-catalyzed removal of the nitro group from nitrobenzene. asm.orgnih.gov

2-Hydroxymuconic semialdehyde : The yellow-colored product resulting from the meta-cleavage of the catechol ring by catechol 2,3-dioxygenase. asm.org

Photolytic Degradation Processes

Besides microbial action, nitroaromatic compounds are susceptible to degradation by sunlight, a process known as photolysis. This abiotic process can be a significant transformation pathway in both aquatic and atmospheric environments. nih.gov

Nitroaromatic compounds can absorb near-ultraviolet and visible solar radiation, which can lead to their direct photolysis. nih.govacs.org In aqueous solutions, the direct photolysis of nitrobenzene can lead to the formation of various intermediates, including nitrophenols, nitrosobenzene, and catechol. nih.gov The primary mechanism is thought to involve a nitro-nitrite intramolecular rearrangement. nih.gov The presence of other substances in water, such as hydrogen peroxide (in advanced oxidation processes), can significantly enhance the rate of degradation. nih.gov

In the atmosphere, the photolysis of nitroaromatic compounds like nitrophenols is an important process. rsc.org It can serve as a significant daytime source of nitrous acid (HONO) and hydroxyl radicals (OH•), which are key species in atmospheric chemistry. rsc.orgmdpi.com The photolysis of these compounds on aerosol particle surfaces can contribute to the formation of secondary organic aerosols (SOA), impacting air quality and climate. mdpi.com

Information regarding "1-Nitro-3-nitrosobenzene" is currently unavailable.

Following a comprehensive search for scholarly articles and research data, specific information regarding the environmental, biological, and electrochemical transformations of the chemical compound "this compound" could not be located. The search encompassed topics including its indirect photodegradation by hydroxyl radicals, the electrochemical generation and characterization of its radical species, and its proposed electrochemical degradation pathways.

The available scientific literature extensively covers the individual compounds nitrobenzene and nitrosobenzene. For instance, research details the electrochemical reduction of nitrobenzene, which can lead to the formation of nitrosobenzene as an intermediate. utexas.eduacs.org Studies have also explored the electrochemical degradation pathways of nitrobenzene, identifying various intermediates and final products. mdpi.comeurekaselect.comnih.gov Furthermore, the generation of radical anions from nitrobenzene and nitrosobenzene through electrochemical means has been a subject of investigation. acs.orgresearchgate.net

However, specific data and mechanistic perspectives on the "this compound" isomer, as requested in the article outline, are not present in the search results. Therefore, the generation of a scientifically accurate article adhering strictly to the provided outline for this specific compound is not possible at this time.

Advanced Topics and Future Research Directions

Insights into Solid-State Reaction Mechanisms and Molecular Self-Organization

The study of solid-state reactions offers fundamental insights into how molecular packing and crystal lattice forces govern chemical reactivity, often leading to different outcomes compared to solution-phase chemistry. For nitroso compounds, a key solid-state transformation is the dimerization to form azodioxide structures.

Detailed Research Findings: Aromatic C-nitroso compounds typically exist in a monomer-dimer equilibrium. In the solid state, the equilibrium is heavily shifted towards the dimeric form, which can exist as E (trans) and Z (cis) isomers. The study of substituted nitrosobenzenes has revealed that these dimerization reactions in the solid phase are complex processes that can involve phase transfers triggered by the reaction itself. The mechanism often includes an interplay between topochemical reaction pathways, where the crystal structure dictates the reaction trajectory, and the formation of new phases. For instance, studies on para-substituted nitrosobenzenes using Fourier-transform infrared (FT-IR) spectroscopy and time-resolved powder X-ray diffraction have elucidated mechanisms based on the Avrami model, suggesting that phase transfer can be initiated by the dimerization reaction. at.ua

While most aromatic C-nitroso compounds form dimers in the solid state, some derivatives with strong electron-donating groups in the para position remain monomeric. mdpi.com Conversely, the presence of an electron-withdrawing group, such as the nitro group in p-nitronitrosobenzene, facilitates dimerization. at.ua For 1-nitro-3-nitrosobenzene, the meta-nitro group's influence is more subtle. Studies on m-halogenonitrosobenzenes have shown that upon sublimation, the gaseous monomers can dimerize immediately upon contact with a cold surface, initially forming the Z-isomer, which may then spontaneously rearrange to the more stable E-isomer within the crystal phase. mdpi.com This suggests that the solid-state reactivity of this compound could offer a rich landscape for studying reaction mechanisms, crystal polymorphism, and phase transitions.

Furthermore, the ability of nitroso compounds to self-assemble on surfaces, such as gold, into ordered monolayers and bilayers presents opportunities for investigating molecular self-organization. mdpi.comnih.gov The interplay between the nitro and nitroso groups in this compound could lead to unique packing arrangements and surface properties, opening avenues for the design of new functional materials.

Table 1: Comparison of Solid-State Forms in Substituted Nitrosobenzenes

| Compound | Predominant Solid-State Form | Key Research Insight |

| Nitrosobenzene (B162901) | Dimer (Azodioxide) | Exists in monomer-dimer equilibrium; dimerization is favored in the solid state. rsc.org |

| p-Halogenonitrosobenzenes | Dimer (Azodioxide) | Dimerization kinetics in the solid state can be modeled; involves phase transfer. at.ua |

| p-Nitrosoanilines | Monomer | Strong electron-donating groups can inhibit dimerization due to quinoid resonance. mdpi.com |

| m-Halogenonitrosobenzenes | Dimer (Azodioxide) | Can exhibit spontaneous Z to E isomer interconversion in the crystal phase. mdpi.com |

| This compound | Dimer (Predicted) | Expected to readily dimerize; potential for complex solid-state polymorphism and reactivity. |

Exploitation of Nitrosoarene Reactivity for Novel Synthetic Transformations

The nitroso group is a versatile functional group known for its participation in a variety of powerful synthetic transformations, most notably as a highly reactive dienophile in hetero-Diels-Alder reactions.

Detailed Research Findings: The reactivity of the nitroso group as a dienophile is significantly enhanced by the presence of electron-withdrawing groups on the aromatic ring. acs.org This electronic effect makes this compound an exceptionally potent dienophile, far more reactive than nitrosobenzene itself. This heightened reactivity can be exploited for the synthesis of complex nitrogen- and oxygen-containing heterocyclic scaffolds, which are valuable in medicinal chemistry and materials science. The hetero-Diels-Alder reaction between a nitrosoarene and a conjugated diene provides direct access to 3,6-dihydro-1,2-oxazine rings. nih.govacs.org

Given the strong electron-withdrawing nature of the nitro group, this compound is an ideal candidate for reacting with a wide range of dienes, including those that are less reactive, under mild conditions. illinois.edu This opens up possibilities for functionalizing complex natural products containing diene moieties or for use in cascade reactions. illinois.edu Beyond cycloadditions, nitrosoarenes participate in ene reactions, condensations with active methylene (B1212753) compounds (Ehrlich-Sachs reaction), and can act as spin-trapping reagents for radical species. researchgate.netresearchgate.net The unique electronic profile of this compound could modulate the pathways of these reactions, potentially leading to novel reactivity and product selectivity that is not achievable with other nitrosoarenes. For example, its use in gold-catalyzed annulations with alkynes could provide a direct route to highly substituted indoles. rsc.org

Development of Catalytic Systems for Highly Selective Chemical Processes

Detailed Research Findings: The catalytic reduction of nitroaromatics is a cornerstone of industrial chemistry, primarily for the production of anilines. The reduction typically proceeds through nitroso and hydroxylamine (B1172632) intermediates. nih.gov The challenge and opportunity with this compound lie in halting the reduction at a specific intermediate or selectively reducing one of the two groups.

Future research could focus on developing catalytic systems—both homogeneous and heterogeneous—that can achieve one of the following selective transformations:

Selective reduction of the nitroso group: This would yield 3-nitroaniline (B104315), a common industrial chemical, but via an unconventional route that could offer advantages under specific conditions, such as in tandem or one-pot reaction sequences.

Selective reduction of the nitro group: This is a more challenging but highly valuable transformation that would produce m-nitrosoaniline. This molecule is not a standard commercial product and would be a versatile intermediate for further synthesis.

Controlled reduction to 3-nitrophenylhydroxylamine: Isolating the hydroxylamine intermediate is another synthetic goal that requires precise catalyst control.

Recent advances in catalysis for the reduction of nitro compounds have employed a range of metals, including gold, rhodium, and iron, often with specific ligands or supports to control selectivity. nih.govrsc.orgrsc.orgconnectedpapers.com For instance, rhodium-based catalysts have been used for the selective reduction of the nitro group in halo-nitro aromatic compounds without affecting the halogen. rsc.org Similarly, iron-catalyzed systems have been developed for the reduction of nitroarenes to access nitrosoarene intermediates in situ for subsequent reactions like the nitroso ene reaction. chemrxiv.org Applying these modern catalytic methodologies to this compound could enable the controlled synthesis of a portfolio of valuable aromatic amines and their precursors.

Table 2: Potential Selective Reduction Products of this compound

| Starting Material | Target Product | Potential Application | Catalytic Challenge |

| This compound | 3-Nitroaniline | Bulk chemical, dye intermediate | Selective reduction of the more reactive nitroso group. |

| This compound | m-Nitrosoaniline | Novel synthetic intermediate | Highly selective reduction of the less reactive nitro group. |

| This compound | 3,3'-Dinitroazoxybenzene | Dyes, liquid crystals | Controlled condensation/reduction pathway. |

| This compound | 1,3-Diaminobenzene | Polymer precursor | Complete reduction of both groups. |

Application of Advanced In Situ Characterization Techniques for Reaction Dynamics

To unravel the complex reaction mechanisms involving this compound, particularly in the solid state or within catalytic cycles, the application of advanced in situ characterization techniques is essential. These methods allow for the direct observation of transient intermediates and the monitoring of species evolution in real-time.

Detailed Research Findings: Several powerful techniques have been successfully applied to study the reactions of related nitroso compounds:

In Situ IR and Raman Spectroscopy: These vibrational spectroscopy techniques are invaluable for tracking the progress of reactions. For example, in situ IR spectroscopy has been used to monitor the hydrogenation of nitrosobenzene on catalyst surfaces, identifying the appearance and disappearance of intermediates like azoxybenzene (B3421426) and aniline (B41778). researchgate.netmdpi.com The distinct vibrational frequencies of the monomeric N=O stretch (around 1500 cm⁻¹) and the dimeric azodioxide bands make IR an ideal tool for studying the monomer-dimer equilibrium under various conditions. mdpi.com

Solid-State NMR (ssNMR): For probing solid-state structures and dynamics, ssNMR is a powerful tool. 15N ssNMR, in particular, can provide detailed information on the electronic environment of the nitrogen atoms. The chemical shift tensors of the nitrogen in a nitroso monomer are significantly different from those in the dimer, allowing for unambiguous characterization of the species present in the solid state. at.uaillinois.edu

In Situ Cryocrystallography: The photodissociation of nitrosobenzene dimers into monomers can be monitored within a single crystal using X-ray diffraction at cryogenic temperatures. This technique provides unparalleled structural detail of the reactive species and their immediate environment, offering a "snapshot" of the reaction in progress. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: For reactions involving radical species, such as the reduction of nitrosobenzene to its radical anion, in situ electrochemical EPR can be used to generate and characterize these highly reactive intermediates. uchile.cl

Applying these state-of-the-art techniques to this compound will be crucial for understanding its dimerization kinetics, its interactions with catalyst surfaces, and the mechanisms of its synthetic transformations.

Multiscale Modeling and Simulation of Complex Reaction Environments

Computational chemistry provides a powerful lens for understanding and predicting the behavior of molecules. Multiscale modeling, from quantum mechanical (QM) calculations on individual molecules to molecular dynamics (MD) simulations of bulk systems, can offer profound insights into the properties and reactivity of this compound.

Detailed Research Findings:

Quantum Mechanical (QM) Calculations: Density Functional Theory (DFT) is a widely used method to investigate the electronic structure, geometry, and reaction energetics of nitroaromatic and nitroso compounds. acs.orgrasayanjournal.co.in DFT studies on substituted nitrobenzenes have shown that the presence of substituents significantly alters bond lengths, bond angles, and the rotational barrier of the nitro group. semanticscholar.org For p-nitronitrosobenzene, calculations have revealed a shorter N-O bond and a longer C-N bond compared to nitrosobenzene, reflecting the strong electron-withdrawing effect. at.ua Similar calculations for this compound would elucidate the electronic interplay between the meta-disposed nitro and nitroso groups, predicting its dipole moment, reactivity (e.g., LUMO energy for Diels-Alder reactions), and spectroscopic properties.

Reaction Pathway Modeling: QM methods can be used to map out the potential energy surfaces for reactions such as dimerization or catalytic reduction. This allows for the calculation of activation barriers and the identification of transition state structures, providing a detailed mechanistic picture that can guide experimental work. acs.org

Molecular Dynamics (MD) Simulations: To understand behavior in condensed phases, MD simulations can model the interactions of this compound molecules with each other in a crystal or with solvent molecules in a solution. This approach is crucial for studying self-organization, crystal packing, and solvation effects, bridging the gap between single-molecule properties and bulk behavior. For example, simulations have been used to study the interaction of substituted nitrobenzenes with clay surfaces. nih.gov

A multiscale modeling approach for this compound would enable a holistic understanding of its chemistry, from the electronic structure that drives its intrinsic reactivity to the intermolecular forces that dictate its self-assembly and solid-state behavior.

Exploration of Nitroso Group Rotational Dynamics and Conformational Isomerism

The rotation around the C–N bond in nitrosoarenes is restricted due to the partial double bond character arising from conjugation between the nitroso group and the aromatic ring. This leads to the possibility of conformational isomerism and interesting dynamic behavior that can be studied by techniques like Dynamic NMR (DNMR).

Detailed Research Findings: The barrier to rotation around the C–N bond in nitrosobenzenes is sensitive to the electronic nature of substituents on the ring. psu.edu Electron-donating groups in the para position, such as amino groups, increase the rotational barrier due to stabilization of a quinoidal resonance structure, which imparts more double-bond character to the C–N bond. acs.org This rotation can be slow enough on the NMR timescale to observe distinct signals for aromatic protons ortho to the nitroso group at low temperatures. psu.edu

For this compound, the electron-withdrawing nitro group at the meta position is not in direct conjugation with the nitroso group. However, it will still influence the electronic distribution in the ring and thus the rotational barrier. Theoretical studies on substituted aromatic nitroso oxides have shown that substituents can significantly affect the activation enthalpies for rotation around both the C–N and N–O bonds. nih.gov

Future research using a combination of variable-temperature NMR spectroscopy and computational modeling could precisely determine the rotational energy barrier of the nitroso group in this compound. This would provide fundamental data on the electronic effects of the meta-nitro group and contribute to a deeper understanding of how substituents control molecular dynamics. Investigating this conformational isomerism is not merely an academic exercise; the conformational state of the nitroso group can influence its accessibility for reactions and its role in directing the self-assembly of molecules in the solid state.

Q & A

Q. What are the established methods for synthesizing 1-Nitro-3-nitrosobenzene, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves the reduction of nitrobenzene derivatives followed by selective oxidation. For example, nitrobenzene can be reduced to phenylhydroxylamine using zinc dust and ammonium chloride, followed by oxidation with potassium dichromate or peracetic acid to introduce the nitroso group . Purification is critical; sublimation or column chromatography (using silica gel and non-polar solvents) is recommended to isolate the compound from byproducts like azobenzene. Purity should be confirmed via melting point analysis, NMR (to detect residual solvents or isomers), and HPLC with UV detection .

Q. How can researchers characterize the thermodynamic stability of this compound?

- Methodological Answer : While direct thermodynamic data for this compound is limited, studies on its structural isomer (1-Nitro-2-nitrosobenzene) provide a framework. Use differential scanning calorimetry (DSC) to measure decomposition temperatures and calculate enthalpy changes (ΔH). Combustion calorimetry can determine ΔcH°solid, and comparative computational methods (e.g., DFT calculations) may predict ΔfH°solid . Researchers should validate these models experimentally due to positional isomer effects on stability.

Q. What analytical techniques are most effective for confirming the structure of this compound?

- Methodological Answer : Combine spectroscopic methods:

- IR Spectroscopy : Identify characteristic NO₂ (~1520 cm⁻¹) and NO (~1490 cm⁻¹) stretching vibrations.

- NMR : ¹H NMR will show aromatic proton splitting patterns (meta-substitution), while ¹³C NMR reveals electronic effects of nitro and nitroso groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion (C₆H₄N₂O₃) and fragmentation pathways.

Cross-reference with synthesized standards and literature data for nitrosobenzene derivatives .

Advanced Research Questions

Q. How do electronic effects of the nitro and nitroso groups influence the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer : The meta-nitro group is strongly electron-withdrawing, directing electrophiles to the para position relative to itself, while the nitroso group (a weaker electron-withdrawing substituent) may compete. Use computational modeling (e.g., Fukui indices) to predict reactive sites. Experimentally, conduct nitration or halogenation reactions and analyze regioselectivity via LC-MS/XRD. Kinetic studies under varying conditions (temperature, solvent polarity) can elucidate competing pathways .

Q. What strategies can resolve contradictions in reported synthesis yields for nitrosobenzene derivatives?

- Methodological Answer : Yield discrepancies often arise from oxidation conditions (e.g., dichromate vs. peracetic acid) or side reactions (e.g., over-oxidation to nitro compounds). Design a fractional factorial experiment to test variables: pH, temperature, and stoichiometry of oxidizing agents. Monitor intermediates in real-time using in-situ FTIR or Raman spectroscopy. Statistical tools (ANOVA) can identify critical factors for optimization .

Q. How can researchers assess the environmental impact of this compound given limited ecotoxicological data?

- Methodological Answer : Perform tiered ecotoxicity testing:

- Acute Toxicity : Use Daphnia magna or Aliivibrio fischeri bioassays to determine LC₅₀/EC₅₀.

- Degradation Studies : Expose the compound to UV light or soil microbiota and track decomposition via LC-MS.

- Bioaccumulation Potential : Measure logP (octanol-water partition coefficient) and compare to EPA guidelines.

Computational tools like EPI Suite may predict persistence and mobility .

Methodological Considerations for Data Interpretation

Q. What experimental controls are essential when studying the photochemical behavior of this compound?

- Methodological Answer : Include:

- Dark controls to rule out thermal degradation.

- Radical scavengers (e.g., TEMPO) to identify free-radical pathways.

- Isotopic labeling (e.g., ¹⁵N-nitroso groups) to trace reaction intermediates.

Use UV-vis spectroscopy to monitor absorbance changes and GC-MS to identify gaseous byproducts (e.g., NO release) .

Q. How can computational chemistry aid in predicting the reaction pathways of this compound?

- Methodological Answer : Employ Gaussian or ORCA software for:

- Transition State Analysis : Locate energy barriers for tautomerization or dimerization.

- Solvent Effects : Use COSMO-RS to model solvation in polar vs. non-polar media.

Validate predictions with kinetic isotope effect (KIE) studies or isotopic labeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.